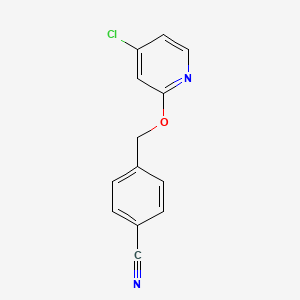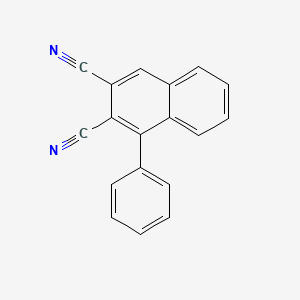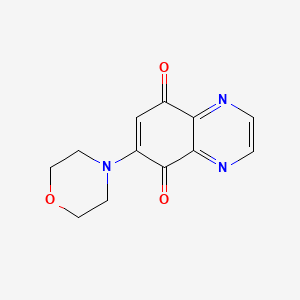
6-(4-Morpholinyl)-5,8-quinoxalinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Morpholinyl)-5,8-quinoxalinedione is a heterocyclic compound that features both morpholine and quinoxalinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Morpholinyl)-5,8-quinoxalinedione typically involves the reaction of 5,8-quinoxalinedione with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 50-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Morpholinyl)-5,8-quinoxalinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxalinedione derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
6-(4-Morpholinyl)-5,8-quinoxalinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties, such as gas separation membranes
Mechanism of Action
The mechanism of action of 6-(4-Morpholinyl)-5,8-quinoxalinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinyl)aniline: Used in the preparation of CNS active agents.
4,6-Disubstituted-2-(4-morpholinyl)pyrimidines: Important class of bioactive compounds.
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment.
Uniqueness
6-(4-Morpholinyl)-5,8-quinoxalinedione stands out due to its unique combination of morpholine and quinoxalinedione moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
14334-10-2 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
6-morpholin-4-ylquinoxaline-5,8-dione |
InChI |
InChI=1S/C12H11N3O3/c16-9-7-8(15-3-5-18-6-4-15)12(17)11-10(9)13-1-2-14-11/h1-2,7H,3-6H2 |
InChI Key |
NMYMNACGCDPVIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=NC=CN=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B11864414.png)
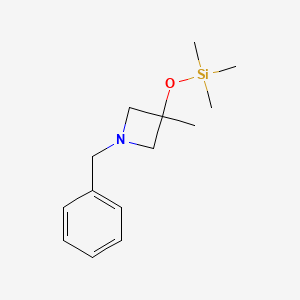

![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11864427.png)
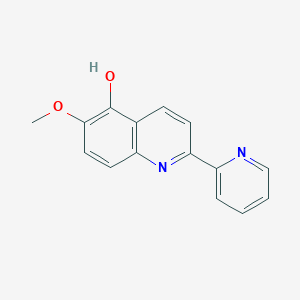


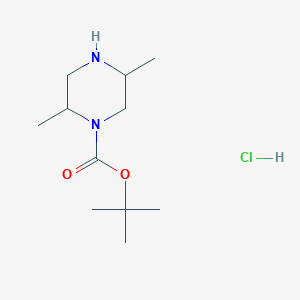
![tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11864455.png)


